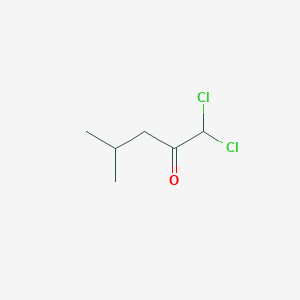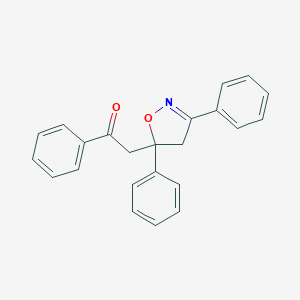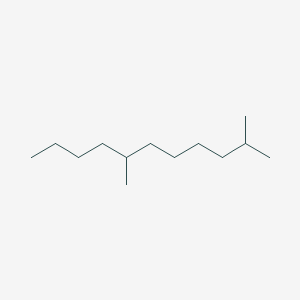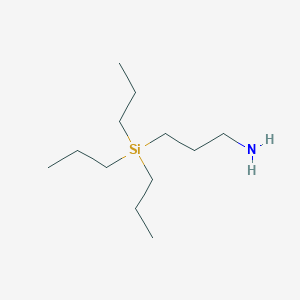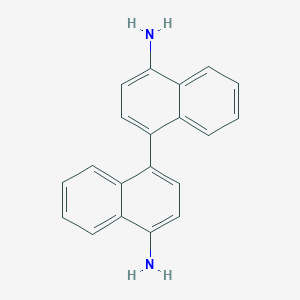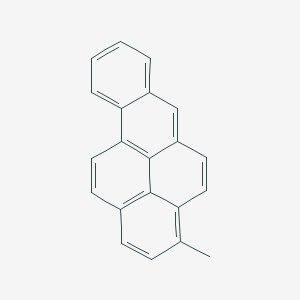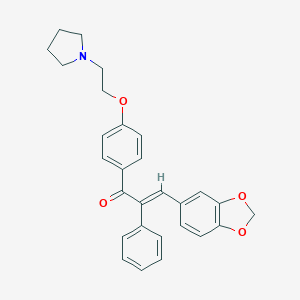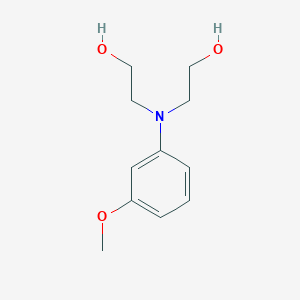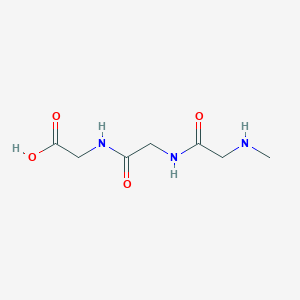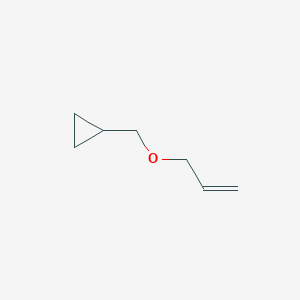
(2-Propenyloxy)methylcyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Propenyloxy)methylcyclopropane is a cyclopropane derivative that has gained significant attention in scientific research due to its unique chemical structure and potential applications in various fields. This compound is also known as allyloxymethylcyclopropane and has the chemical formula C7H10O. The purpose of
Mécanisme D'action
The mechanism of action of (2-Propenyloxy)methylcyclopropane is not well understood, but it is believed to interact with certain enzymes and proteins in the body. Studies have shown that it has the potential to inhibit the activity of cytochrome P450 enzymes, which are involved in drug metabolism.
Effets Biochimiques Et Physiologiques
(2-Propenyloxy)methylcyclopropane has been shown to have various biochemical and physiological effects. It has been found to be a potent anti-inflammatory agent and has been shown to reduce inflammation in the body. Additionally, it has been found to have analgesic properties and can reduce pain in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (2-Propenyloxy)methylcyclopropane in lab experiments is its ability to act as a chiral reagent. This makes it useful in the synthesis of chiral compounds, which are important in the pharmaceutical industry. However, one of the limitations of using (2-Propenyloxy)methylcyclopropane is its potential toxicity. It has been found to be toxic to certain cell lines at high concentrations.
Orientations Futures
There are several future directions for the study of (2-Propenyloxy)methylcyclopropane. One area of research is the development of new materials using (2-Propenyloxy)methylcyclopropane as a building block. Additionally, further studies are needed to fully understand the mechanism of action of (2-Propenyloxy)methylcyclopropane and its potential applications in drug development. Finally, more research is needed to determine the safety and toxicity of (2-Propenyloxy)methylcyclopropane in humans.
Méthodes De Synthèse
The synthesis of (2-Propenyloxy)methylcyclopropane involves the reaction of allyl bromide with cyclopropane in the presence of a strong base such as potassium tert-butoxide. The reaction yields (2-Propenyloxy)methylcyclopropane as a colorless liquid with a boiling point of 93-95°C.
Applications De Recherche Scientifique
(2-Propenyloxy)methylcyclopropane has been extensively studied for its potential applications in various scientific fields. It has shown promising results in the synthesis of chiral compounds, which are important in the pharmaceutical industry. Additionally, (2-Propenyloxy)methylcyclopropane has been used in the development of new materials and as a reagent in organic chemistry.
Propriétés
Numéro CAS |
18022-46-3 |
|---|---|
Nom du produit |
(2-Propenyloxy)methylcyclopropane |
Formule moléculaire |
C7H12O |
Poids moléculaire |
112.17 g/mol |
Nom IUPAC |
prop-2-enoxymethylcyclopropane |
InChI |
InChI=1S/C7H12O/c1-2-5-8-6-7-3-4-7/h2,7H,1,3-6H2 |
Clé InChI |
DULBLGBYHDITIN-UHFFFAOYSA-N |
SMILES |
C=CCOCC1CC1 |
SMILES canonique |
C=CCOCC1CC1 |
Synonymes |
(2-Propenyloxy)methylcyclopropane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



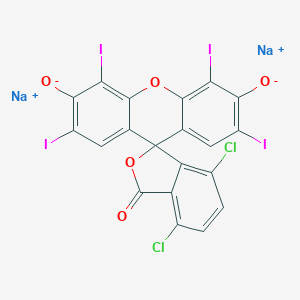
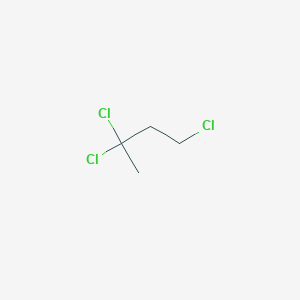
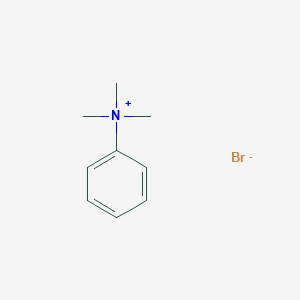
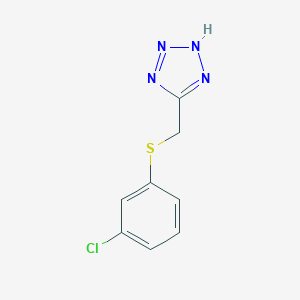
![9-Octadecene, 1-[2-(octadecyloxy)ethoxy]-, (Z)-](/img/structure/B102345.png)
